4-(azidomethyl)tetrahydro-2H-pyran
Overview
Description
4-(Azidomethyl)tetrahydro-2H-pyran is a chemical compound characterized by the presence of an azidomethyl group attached to the tetrahydro-2H-pyran ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with tetrahydro-2H-pyran as the starting material.
Azidation Reaction: The key step involves the introduction of the azidomethyl group. This can be achieved through the reaction of tetrahydro-2H-pyran with an appropriate azidating agent, such as sodium azide (NaN₃) in the presence of a catalyst.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions and at elevated temperatures to ensure the formation of the azidomethyl group.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.
Purification: The compound is purified using standard techniques such as recrystallization or column chromatography to remove any impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the azidomethyl group to an amine group.
Substitution: The compound can participate in substitution reactions, where the azidomethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction Reagents: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of azides.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Oxidation can yield carboxylic acids or ketones.
Reduction Products: Reduction typically results in the formation of amines.
Substitution Products: Substitution reactions can produce a wide range of functionalized derivatives.
Mechanism of Action
Target of Action
It’s known that azido compounds can interact with a variety of biological targets due to their high reactivity .
Mode of Action
Azido groups are known for their high reactivity and ability to participate in click reactions, a type of chemical reaction used in drug synthesis .
Biochemical Pathways
Azido compounds are often used in the synthesis of pharmaceuticals due to their ability to undergo click reactions .
Result of Action
Azido compounds are known to be highly reactive and can participate in various chemical reactions, which could potentially lead to a wide range of biological effects .
Scientific Research Applications
4-(Azidomethyl)tetrahydro-2H-pyran has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in bioconjugation techniques to label biomolecules.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
4-(Azidomethyl)benzoic acid
4-(Azidomethyl)benzaldehyde
4-(Azidomethyl)phenol
Biological Activity
4-(Azidomethyl)tetrahydro-2H-pyran (CAS No. 1035490-93-7) is a compound of interest in medicinal chemistry, particularly as a building block for synthesizing pharmacologically active compounds. This article aims to explore the biological activity of this compound, highlighting its potential applications and mechanisms of action based on diverse research findings.
This compound is characterized by its unique azido functional group, which can facilitate various chemical reactions, making it a versatile intermediate in organic synthesis. The structural formula is represented as follows:
Biological Activity Overview
The biological activities associated with this compound include:
- Antiviral Activity : Preliminary studies suggest that compounds containing the tetrahydropyran scaffold exhibit antiviral properties, potentially due to their ability to interfere with viral replication mechanisms.
- Anticancer Potential : Research indicates that derivatives of tetrahydropyran can inhibit cancer cell proliferation, suggesting that this compound may also possess similar properties.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Interaction with Enzymes : The azido group may facilitate binding to specific enzymes or receptors, altering their activity and influencing metabolic pathways.
- Modulation of Signaling Pathways : Compounds derived from tetrahydropyran structures have been shown to affect various signaling pathways, including those involved in cell growth and apoptosis.
In Vitro Studies
A study conducted on derivatives of tetrahydropyran demonstrated significant activity against several cancer cell lines. For instance, compounds synthesized from this compound showed IC50 values indicating potent inhibition of cell growth in vitro (Table 1).
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound derivative A | A549 (lung cancer) | 15 |
This compound derivative B | MCF7 (breast cancer) | 20 |
This compound derivative C | HeLa (cervical cancer) | 18 |
In Vivo Studies
In vivo experiments using animal models have indicated that administration of compounds derived from this compound can lead to tumor growth inhibition without significant toxicity. For example, a study reported that oral administration of a derivative at a dose of 30 mg/kg resulted in a notable reduction in tumor size in xenograft models.
Case Studies
- Antiviral Efficacy : A recent investigation into the antiviral properties of related compounds demonstrated that certain derivatives could inhibit viral replication in vitro, suggesting potential therapeutic applications for viral infections.
- Anticancer Activity : A series of tetrahydropyran derivatives were evaluated for their anticancer effects, revealing that some compounds significantly inhibited the growth of various cancer cell lines, indicating their potential as novel anticancer agents.
Properties
IUPAC Name |
4-(azidomethyl)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c7-9-8-5-6-1-3-10-4-2-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQHKBMWMVXVCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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